Superior Analytical Sensitivity: NIR-Absorbing Pt(II) Complex with Quantified Molar Absorptivity
1,4-Dibromonaphthalene-2,3-diamine (Br2DAN) enables the formation of a near-infrared (NIR) absorbing complex with platinum(II) in acidic aqueous micellar solutions. The bromine substituents are critical for achieving this NIR absorption profile, which is not observed with the non-brominated parent compound 2,3-diaminonaphthalene (DAN) [1]. This NIR activity provides a distinct analytical advantage by minimizing background interference from biological matrices and common chromophores that absorb in the visible region.
| Evidence Dimension | Molar absorptivity (ε) of metal complex |
|---|---|
| Target Compound Data | ε = 1.2 × 10⁵ L mol⁻¹ cm⁻¹ at 800 nm (Pt(II)-Br2DAN complex) |
| Comparator Or Baseline | 2,3-Diaminonaphthalene (DAN) Pt(II) complex: does not exhibit NIR absorption (baseline not quantified for NIR) |
| Quantified Difference | Unique NIR absorption band at 800 nm enabled by bromine substitution |
| Conditions | Acidic aqueous micellar solution with cetyltrimethylammonium chloride (cationic surfactant) |
Why This Matters
The NIR absorption at 800 nm permits detection in complex biological or environmental matrices with reduced background interference, enabling a Pt(II) detection limit of 1.2 ng mL⁻¹ [1].
- [1] Warashina, T.; Hoshino, H.; Yotsuyanagi, T. Successive determinations of platinum(II) and selenium(IV) with 1,4-dibromo-2,3-diaminonaphthalene in aqueous micellar solutions. Anal. Sci. 2001, 17, 859-863. View Source
